molecular formula C22H27ClN2 B1683627 Zicronapine CAS No. 170381-16-5

Zicronapine

Cat. No. B1683627
M. Wt: 354.9 g/mol
InChI Key: BYPMJBXPNZMNQD-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zicronapine, also known as Lu 31-130, is an atypical antipsychotic medication that was previously under development by H. Lundbeck A/S . It has been used in trials studying the treatment of Schizophrenia . This compound belongs to the class of organic compounds known as indanes, which are compounds containing an indane moiety, consisting of a cyclopentane fused to a benzene ring .


Molecular Structure Analysis

Zicronapine has a molecular formula of C22H27ClN2 . The average molecular weight is 354.92 g/mol . The IUPAC name for Zicronapine is 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine .

Scientific Research Applications

Bisphosphonates and Cancer Research

  • Inhibition of Angiogenesis and Tumor Growth : Bisphosphonates, including zoledronic acid, have demonstrated anti-angiogenic properties that may be relevant in cancer therapy and prevention, particularly for bone metastasis. They inhibit endothelial cell functions and reduce vascularization, as well as revascularization in prostate glands in animal models (Fournier et al., 2002).

  • Role in Multiple Myeloma : Bisphosphonates are recognized for their ability to reduce skeletal complications in multiple myeloma. Clinical practice guidelines suggest their usage in preventing and treating lytic bone disease in these patients (Berenson et al., 2002).

  • Potential Prevention of Bone Metastases : Emerging data suggest that bisphosphonates like zoledronic acid may help prevent bone metastases in patients with high-risk solid tumors and multiple myeloma, indicating a broader application in oncology (Lipton, 2008).

Bisphosphonates and Bone Diseases

  • Osteogenesis Imperfecta in Children : Zoledronic acid, a bisphosphonate, has been used to treat children with osteogenesis imperfecta, demonstrating improvements in bone mineral density and reduction in fracture rates (Sánchez-Sánchez et al., 2015).

  • Management of Metastatic Bone Disease : Zoledronic acid is a critical drug in managing skeletal metastases and hypercalcemia of malignancy, showing superiority in suppressing osteolysis and reducing hypercalcemia compared to other bisphosphonates (Neville-Webbe & Coleman, 2003).

  • Use in Pediatric Bone Disorders : Zoledronic acid has shown beneficial effects in various pediatric metabolic bone disorders, highlighting its versatility and effectiveness in different age groups (Bowden & Mahan, 2017).

Bisphosphonates and Prostate Cancer

  • Impact on Skeletal-Related Events in Prostate Cancer : Zoledronic acid has significantly reduced skeletal-related events in prostate cancer patients, influencing treatment strategies for this patient group (Rodrigues et al., 2015).

  • Long-Term Treatment Efficacy in Breast Cancer : A study comparing different dosing intervals of zoledronic acid in women with breast cancer metastatic to bone showed its sustained efficacy and safety over a year (Hortobagyi et al., 2017).

Future Directions

In 2014, Lundbeck removed Zicronapine from its development portfolio in favor of pursuing the more promising antipsychotic Lu AF35700 (a prodrug of Lu AF356152) . This suggests that the development of Zicronapine may not continue in the future.

properties

IUPAC Name

4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21/h4-10,13,19,21H,11-12,14-15H2,1-3H3/t19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPMJBXPNZMNQD-PZJWPPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168849
Record name Zicronapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zicronapine

CAS RN

170381-16-5
Record name (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170381-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zicronapine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170381165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zicronapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zicronapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZICRONAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV11V7G6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zicronapine
Reactant of Route 2
Zicronapine
Reactant of Route 3
Zicronapine
Reactant of Route 4
Reactant of Route 4
Zicronapine
Reactant of Route 5
Reactant of Route 5
Zicronapine
Reactant of Route 6
Zicronapine

Citations

For This Compound
38
Citations
KG Jensen, CT Christoffersen, MG Hvenegaard… - Bioorganic & Medicinal …, 2022 - Elsevier
… pathways of Zicronapine in human is the N-demethylation. In Humans, Zicronapine N-… methyl group and/or at the phenyl group of zicronapine (7). This work focused on the subset …
Number of citations: 3 www.sciencedirect.com
H Watanabe, K Ishida, M Yamamoto… - Bioorganic & Medicinal …, 2020 - Elsevier
… Recently, Lundbeck developed Zicronapine (D 1 > D 2 antagonist) for TRS, but the development of Zicronapine was terminated in a phase II clinical study. We consider that Zicronapine …
Number of citations: 3 www.sciencedirect.com
L Citrome - CNS drugs, 2013 - Springer
… For zicronapine and EVP-6124, agents for which scant information was found, a repeat … In view of the lack of clinical data regarding zicronapine found, a search was made regarding …
Number of citations: 105 link.springer.com
AG Nerkar, SB Bhise - Current Trends in Pharmacy and …, 2019 - researchgate.net
… Zicronapine was developed as … Zicronapine was removed from the development and in its place Lu AF35700, which was claimed to have a better drug-like profile than zicronapine …
Number of citations: 4 www.researchgate.net
SM Wang, C Han, SJ Lee, TY Jun… - Expert opinion on …, 2017 - Taylor & Francis
… 7 and 10 mg Zicronapine were comparable to … zicronapine from its development portfolio due to the development of Lu AF35700, which has a better drug-ability profile than zicronapine […
Number of citations: 23 www.tandfonline.com
E Capuzzi, A Caldiroli, V Ciscato… - Journal of …, 2021 - Taylor & Francis
… of zicronapine versus risperidone on metabolic parameters. This study showed that zicronapine was … Particularly, the prolactin values were lowest in the zicronapine group than in the …
Number of citations: 9 www.tandfonline.com
M Shahid - Designing multi-target drugs, 2012 - books.google.com
… Currently there are few published data on zicronapine but Lundbeck issued a press release in January 201174 that a phase III programme in schizophrenia had been initiated following …
Number of citations: 2 www.google.com
K Gohil, B Carramusa - Pharmacy and Therapeutics, 2014 - ncbi.nlm.nih.gov
S chizophrenia is a complex, chronic psychiatric disorder associated with an array of debilitating symptoms. 1 The global prevalence in 2012 was approximately 2.5 million patients, 2 …
Number of citations: 6 www.ncbi.nlm.nih.gov
NP Rao, G Remington - Expert opinion on pharmacotherapy, 2014 - Taylor & Francis
… Drugs like blonanserin and zicronapine, with their impact on multiple dopamine receptors, highlight how we have moved beyond selective D 2 antagonism, which characterised the …
Number of citations: 8 www.tandfonline.com
R Rodríguez-Pérez, J Bajorath - Scientific reports, 2021 - nature.com
Abstract Machine learning is widely applied in drug discovery research to predict molecular properties and aid in the identification of active compounds. Herein, we introduce a new …
Number of citations: 19 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.